![molecular formula C11H8BrNO2 B13513484 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol. This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety. The presence of a bromine atom at the 7’ position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Spiro Formation: The final step involves the formation of the spiro structure by reacting the brominated intermediate with isoquinoline derivatives under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include N-bromosuccinimide, diazo compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione include:
7-Bromo-1,2,3,4-tetrahydro-isoquinoline: This compound lacks the spiro structure and has different reactivity and applications.
1-Bromo-4-cyclopropylbenzene: This compound has a cyclopropane ring but lacks the isoquinoline moiety.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar isoquinoline structure but different substituents.
The uniqueness of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione lies in its spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXFLGTOFVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



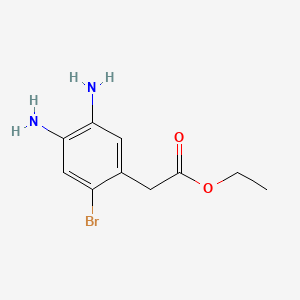
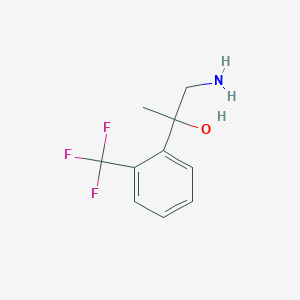

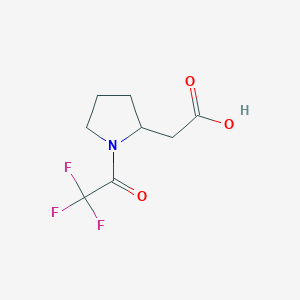
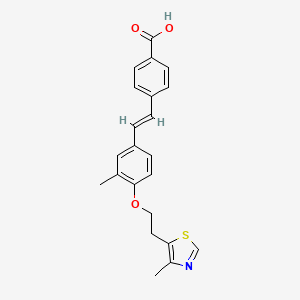
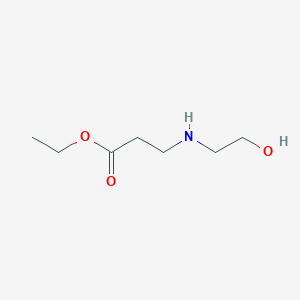
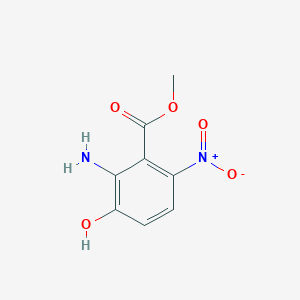
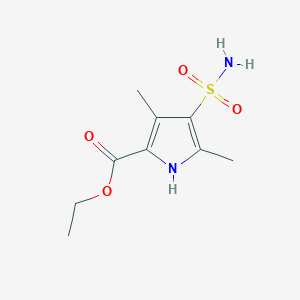
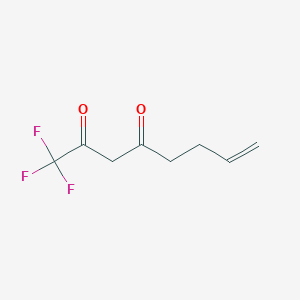
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)

